molecular formula C4H10OS2 B231407 1-Ethylsulfinylsulfanylethane CAS No. 18542-39-7

1-Ethylsulfinylsulfanylethane

Cat. No. B231407
CAS RN: 18542-39-7
M. Wt: 138.3 g/mol
InChI Key: FIWQKOIUXFENIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethylsulfinylsulfanylethane, also known as ESSeE, is a sulfur-containing organic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

Selective Ethylene Oligomerization

1-Ethylsulfinylsulfanylethane may have implications in the field of selective ethylene oligomerization, which is a cornerstone of organometallic research. The production of 1-alkenes through ethylene oligomerization has evolved significantly, with a technological shift from full-range to selective catalytic systems. These systems are highly dependent on catalyst design, which determines product selectivity. The research in this area continues to present opportunities for exploration and discovery in organometallic chemistry (Sydora, 2019).

Ethylene and α-Olefin Polymerization

1-Ethylsulfinylsulfanylethane may also play a role in the polymerization of ethylene and α-olefins. The use of multimetallic olefin polymerization catalysts has been found to dramatically modify the properties of polyolefin, such as molecular weight and branch structure. These catalysts, with their multiple active centers operating in close proximity, mimic metalloenzymes and offer unprecedented levels of polyolefin branching, enhanced enchainment selectivity, and modified chain transfer kinetics (McInnis, Delferro, & Marks, 2014).

Group 3 Metal Catalysts in Polymerization

Research into group 3 organometallic catalysts for ethylene and α-olefins polymerization may also be relevant to the applications of 1-Ethylsulfinylsulfanylethane. These catalysts, which have evolved significantly over time, are used for polymerization and the functionalization of poly(α-olefin) chains, indicating potential research intersections with 1-Ethylsulfinylsulfanylethane (Gromada, Carpentier, & Mortreux, 2004).

Novel Lanthanide Coordination Polymers

1-Ethylsulfinylsulfanylethane might be implicated in the creation of novel lanthanide coordination polymers, as seen in the synthesis of coordination polymers involving 1,2-bis(ethylsulfinyl)ethane. The ability of these compounds to form complex frameworks with unique configurations and coordination modes suggests a potential area of study for 1-Ethylsulfinylsulfanylethane in coordination chemistry (Li, Bu, & Zhang, 2004).

Antifungal Activity against Penicillium Expansum

1-Ethylsulfinylsulfanylethane has demonstrated significant antifungal activity against Penicillium expansum. It induces mitochondrial dysfunction and oxidative stress in the fungus, suggesting its potential as an alternative to traditional fungicides for postharvest fruit storage (Ding et al., 2020).

properties

CAS RN

18542-39-7

Product Name

1-Ethylsulfinylsulfanylethane

Molecular Formula

C4H10OS2

Molecular Weight

138.3 g/mol

IUPAC Name

1-ethylsulfinylsulfanylethane

InChI

InChI=1S/C4H10OS2/c1-3-6-7(5)4-2/h3-4H2,1-2H3

InChI Key

FIWQKOIUXFENIV-UHFFFAOYSA-N

SMILES

CCSS(=O)CC

Canonical SMILES

CCSS(=O)CC

synonyms

1-ethylsulfinylsulfanylethane

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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